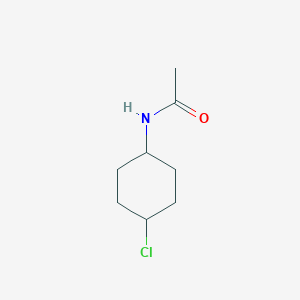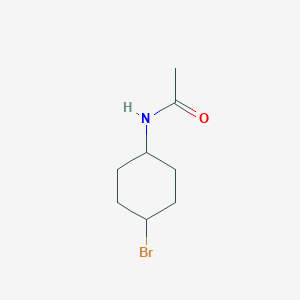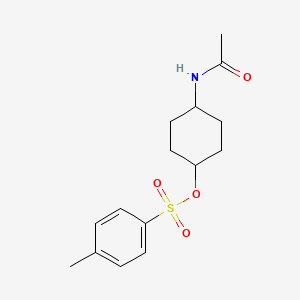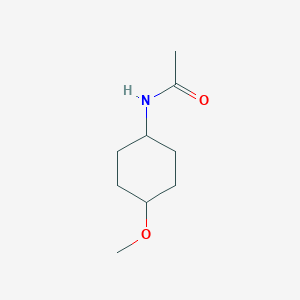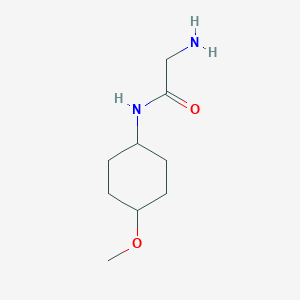
N-(4-Iodo-cyclohexyl)-acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Iodo-cyclohexyl)-acetamide: is an organic compound characterized by the presence of an iodine atom attached to a cyclohexane ring, which is further connected to an acetamide group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Iodo-cyclohexyl)-acetamide typically involves the iodination of cyclohexylamine followed by acylation. One common method includes the reaction of cyclohexylamine with iodine in the presence of a suitable oxidizing agent to form 4-iodo-cyclohexylamine. This intermediate is then reacted with acetic anhydride or acetyl chloride to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
化学反応の分析
Types of Reactions: N-(4-Iodo-cyclohexyl)-acetamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles, such as hydroxide or amine groups, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide or amines, typically carried out in polar solvents like water or alcohols.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed:
Substitution Reactions: Products include N-(4-substituted-cyclohexyl)-acetamide derivatives.
Oxidation Reactions: Products may include cyclohexanone derivatives.
Reduction Reactions: Products may include cyclohexylamine derivatives.
科学的研究の応用
Chemistry: N-(4-Iodo-cyclohexyl)-acetamide is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound in the development of new therapeutic agents.
Medicine: Research is ongoing to explore the compound’s potential as a drug candidate for various diseases. Its unique structure allows for the modification and optimization of its pharmacological properties.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity makes it a valuable intermediate in the production of complex molecules.
作用機序
The mechanism of action of N-(4-Iodo-cyclohexyl)-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom plays a crucial role in the compound’s reactivity and binding affinity. The acetamide group enhances its solubility and stability, allowing it to effectively interact with biological targets. The exact pathways and molecular targets are subject to ongoing research, with studies focusing on its potential therapeutic effects.
類似化合物との比較
- N-(4-Bromo-cyclohexyl)-acetamide
- N-(4-Chloro-cyclohexyl)-acetamide
- N-(4-Fluoro-cyclohexyl)-acetamide
Comparison: N-(4-Iodo-cyclohexyl)-acetamide is unique due to the presence of the iodine atom, which imparts distinct chemical and physical properties compared to its halogenated analogs. The larger atomic radius and higher polarizability of iodine result in different reactivity patterns and biological activities. For instance, the iodine derivative may exhibit higher binding affinity to certain biological targets due to its larger size and ability to form stronger interactions.
特性
IUPAC Name |
N-(4-iodocyclohexyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14INO/c1-6(11)10-8-4-2-7(9)3-5-8/h7-8H,2-5H2,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRSCWHBBGZDHPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCC(CC1)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

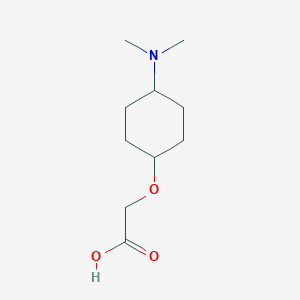

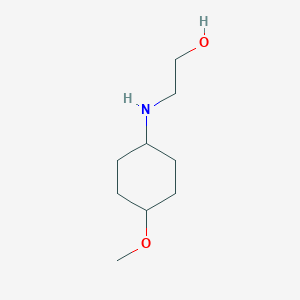

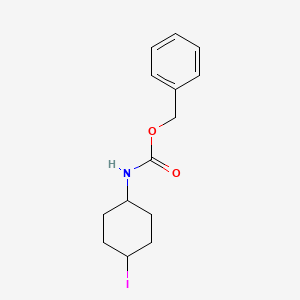
![[4-(benzylamino)cyclohexyl] 4-methylbenzenesulfonate](/img/structure/B7933488.png)
